molecular formula C11H15NO5 B3046280 (2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid CAS No. 1217718-26-7

(2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid

Cat. No.: B3046280
CAS No.: 1217718-26-7
M. Wt: 241.24
InChI Key: FXOLAAHVRBTUCR-NXEZZACHSA-N
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Description

(2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and a dimethoxyphenyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or chiral catalysts to induce the formation of the (2R,3R) configuration. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation,

Properties

IUPAC Name

(2R,3R)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-16-7-4-3-6(5-8(7)17-2)9(12)10(13)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15)/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOLAAHVRBTUCR-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(C(=O)O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]([C@H](C(=O)O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654619
Record name (2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217718-26-7
Record name (2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
Reactant of Route 2
(2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
Reactant of Route 3
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(2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
Reactant of Route 4
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(2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
Reactant of Route 5
(2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
Reactant of Route 6
(2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid

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